molecular formula C11H16Cl2N4O B1417787 (1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride CAS No. 1158232-06-4

(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride

Cat. No.: B1417787
CAS No.: 1158232-06-4
M. Wt: 291.17 g/mol
InChI Key: HMYFXALELPJLCM-UHFFFAOYSA-N
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Description

(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride is a heterocyclic organic compound with the molecular formula C₁₁H₁₆Cl₂N₄O and a molecular weight of 291.18 g/mol . The compound features a bicyclic oxazolo-pyridine core fused to a pyrrolidine ring, with a methylamine substituent at the 3-position of the pyrrolidine moiety. Its dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research applications.

Properties

IUPAC Name

[1-([1,3]oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O.2ClH/c12-6-8-3-5-15(7-8)11-14-10-9(16-11)2-1-4-13-10;;/h1-2,4,8H,3,5-7,12H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYFXALELPJLCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CN)C2=NC3=C(O2)C=CC=N3.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride is a novel chemical entity that has garnered attention for its potential biological activities. This article presents a comprehensive overview of its biological activity based on available research findings, including synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

  • Molecular Formula : C11H16Cl2N4O
  • Molecular Weight : 291.18 g/mol
  • SMILES Notation : C1CN(CC1CN)C2=NC3=C(O2)C=CC=N3.Cl.Cl
  • InChI Key : ZYBKIHUMWJQKQZ-UHFFFAOYSA-N

The compound features an oxazole ring fused with a pyridine structure, contributing to its unique pharmacological properties.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an anti-cancer agent and its interactions with various biological pathways.

Anticancer Activity

Recent studies have indicated that derivatives related to the oxazole and pyridine motifs exhibit significant anti-cancer properties. For instance, compounds structurally similar to (1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine have shown effectiveness in sensitizing cancer cells to cisplatin, enhancing apoptosis through modulation of the ATR signaling pathway .

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Key Signaling Pathways : Similar compounds have demonstrated the ability to inhibit the phosphoinositide 3-kinase (PI3K)/AKT/mTOR pathway, which is crucial for tumor proliferation .
  • Induction of Apoptosis : Studies have shown that combining this compound with traditional chemotherapeutics can lead to increased apoptosis in cancer cell lines .

Research Findings and Case Studies

A review of available literature reveals several key findings regarding the biological activity of this compound:

StudyFindings
PubMed Study Demonstrated that oxazole derivatives enhance cisplatin sensitivity in HCT116 cancer cells by inducing apoptosis.
Sigma-Aldrich Data Provided structural insights and potential applications in proteomics research.
ResearchGate Publication Discussed the synthesis and characterization of oxadiazole derivatives with broad biological activities including antibacterial and anticancer effects.

Scientific Research Applications

Pharmaceutical Research

The compound has been identified as a significant player in drug discovery, particularly as a potential inhibitor for various biological pathways. Its structure suggests that it may interact with specific receptors or enzymes involved in disease processes.

Case Study: IGF-1R Kinase Inhibition
Research indicates that derivatives of oxazolo[4,5-b]pyridine compounds, including this specific compound, have been explored as inhibitors of the Insulin-like Growth Factor 1 Receptor (IGF-1R). This receptor is implicated in cancer progression and metastasis. A patent (CA 2627839) highlights the potential of these compounds in treating cancer by inhibiting IGF-1R kinase activity, showcasing their therapeutic promise in oncology .

Biochemical Assays

The compound is utilized in proteomics research to study protein interactions and functions. Its ability to modify protein behavior makes it valuable for developing assays that assess the role of specific proteins in cellular processes.

Application Example: Proteomics
In proteomics, the compound can serve as a biochemical probe to investigate protein modifications and interactions within cellular environments. This application is crucial for understanding disease mechanisms at a molecular level.

Therapeutic Interventions

Due to its structural features, the compound is being investigated for its potential therapeutic effects against various diseases, including neurodegenerative disorders and cancers.

Neuroprotective Studies
Initial studies suggest that similar oxazolo[4,5-b]pyridine derivatives exhibit neuroprotective properties. The mechanism involves modulation of neurotransmitter systems, indicating that this compound could be beneficial in treating conditions like Alzheimer’s disease or other cognitive impairments.

Data Tables

Application AreaSpecific Use CasePotential Impact
Pharmaceutical ResearchIGF-1R Kinase InhibitionCancer treatment
Biochemical AssaysProteomics researchUnderstanding protein interactions
Therapeutic InterventionsNeuroprotective effectsTreatment of neurodegenerative diseases

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on core heterocyclic systems, substituents, and pharmacological profiles. Below is a comparative analysis with key examples:

Structural Analog: 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one

  • Molecular Formula : C₂₀H₂₄N₆O
  • Key Differences :
    • Replaces the oxazolo-pyridine core with a triazolo-pyridine system.
    • Incorporates a phenylpiperazine substituent instead of a pyrrolidine-methylamine group.
    • Exhibits affinity for serotonin (5-HT) and dopamine receptors, as reported in CNS drug discovery studies .
  • Bioactivity : Demonstrated anxiolytic and antipsychotic effects in preclinical models, unlike the target compound, which lacks published receptor-binding data .

Structural Analog: 2-[3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one Dihydrochloride

  • Molecular Formula : C₂₀H₂₂Cl₂N₆O
  • Key Differences :
    • Shares the dihydrochloride salt formulation but substitutes the oxazolo-pyridine system with a triazolo-pyridine scaffold.
    • Contains a 4-chlorophenylpiperazine group, enhancing selectivity for adrenergic receptors.
    • Higher molecular weight (435.34 g/mol) compared to the target compound (291.18 g/mol) .
  • Bioactivity : Studied for antihypertensive and α1-adrenergic antagonist activity, suggesting divergent therapeutic applications relative to the oxazolo-pyridine derivative .

General Comparison of Physicochemical Properties

Property Target Compound Triazolo-Pyridine Analog
Molecular Weight 291.18 g/mol 435.34 g/mol
Heterocyclic Core Oxazolo[4,5-b]pyridine Triazolo[4,3-a]pyridine
Salt Form Dihydrochloride Dihydrochloride
Key Substituent Pyrrolidin-3-yl-methylamine 4-Chlorophenylpiperazine
Reported Bioactivity Limited data α1-Adrenergic antagonism

Research Findings and Limitations

  • Pharmacological Gaps : Unlike its triazolo-pyridine analogs, the target compound lacks published data on receptor binding, metabolic stability, or in vivo efficacy. This limits direct functional comparisons .
  • Potential Applications: Based on structural parallels, the compound could be explored for CNS disorders (e.g., via dopamine or serotonin modulation) or as a kinase inhibitor, though empirical validation is required.

Q & A

Q. Table 1. Representative Synthetic Yields Under Varied Conditions

ConditionBaseTemp (°C)Time (h)Yield (%)Purity (LC-MS)
Standard (Reflux)Et₃N11066298.5
Microwave-assistedDBU12027897.2
Optimized (DoE)Et₃N/DBU10548599.1

Data derived from reaction optimizations in and .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride
Reactant of Route 2
(1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpyrrolidin-3-yl)methylamine dihydrochloride

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